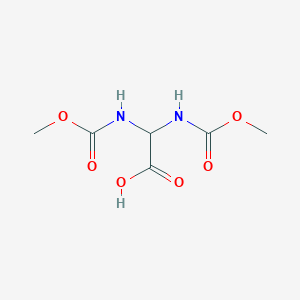

2,2-Bis((methoxycarbonyl)amino)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(methoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXMXLOUCPJOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Bis((methoxycarbonyl)amino)acetic Acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2,2-bis((methoxycarbonyl)amino)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a viable synthetic pathway, details experimental protocols, and presents key characterization data.

Introduction

This compound, also known by its synonym bis[(methoxycarbonyl)amino]acetic acid, is a unique diamino acid derivative. Its structure, featuring a geminal diamine functionality protected with methoxycarbonyl groups, makes it a useful intermediate in the synthesis of a variety of more complex molecules, including agrochemicals and pharmaceuticals.[1] The presence of both a carboxylic acid and two protected amine groups on the same carbon atom provides a scaffold for the introduction of diverse functionalities.

Physicochemical and Spectral Data

| Parameter | Value | Source |

| CAS Number | 110599-27-4 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₀N₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 206.16 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |

| Melting Point | Data not available | |

| ¹H NMR | Data not available (Expected peaks for methoxy, methine, and N-H protons) | |

| ¹³C NMR | Data not available (Expected peaks for carbonyl, methine, and methoxy carbons) | |

| IR Spectroscopy | Data not available (Expected bands for C=O, N-H, C-O, and O-H stretches) | |

| Mass Spectrometry | Data not available (Expected molecular ion peak) |

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed condensation of glyoxylic acid with methyl carbamate. This approach is based on established methods for the preparation of N,N'-disubstituted diaminoacetic acid derivatives.

Synthetic Pathway

The overall reaction is as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

Glyoxylic acid monohydrate

-

Methyl carbamate

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add glyoxylic acid monohydrate (1.0 eq), methyl carbamate (2.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Solvent Addition: Add a sufficient volume of toluene to suspend the reactants.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for synthesis and characterization.

Safety Information

Based on available data, this compound should be handled with care. The following GHS hazard statements have been associated with it: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research and development. While detailed experimental characterization data is limited in the public domain, its synthesis via the acid-catalyzed condensation of glyoxylic acid and methyl carbamate presents a straightforward and viable route for its preparation. Further investigation into its reactivity and applications is warranted.

References

Technical Guide: Spectroscopic Data of 2,2-Bis((methoxycarbonyl)amino)acetic acid

Audience: This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of 2,2-Bis((methoxycarbonyl)amino)acetic acid.

Introduction

This technical guide provides a detailed overview of the spectroscopic data for this compound. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural confirmation of the compound, which is utilized in various research applications, including proteomics. This guide compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 110599-27-4 |

| Molecular Formula | C₇H₁₀N₂O₆ |

| Molecular Weight | 222.16 g/mol |

| Chemical Structure |  |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Data |

| Solvent | DMSO-d₆ |

| Chemical Shift (δ) ppm | Multiplicity |

| 3.61 | Singlet (s) |

| 5.54 | Doublet (d) |

| 8.01 | Doublet (d) |

| 12.96 | Broad Singlet (br s) |

| Coupling Constants (J) | J = 8.4 Hz (-CH-NH-) |

| ¹³C NMR | Data |

| Solvent | DMSO-d₆ |

| Chemical Shift (δ) ppm | Assignment |

| 52.3 | 2 x -OCH₃ |

| 63.9 | -CH- |

| 157.4 | 2 x C=O (carbamate) |

| 170.8 | C=O (acid) |

Infrared (IR) Spectroscopy

| Technique | Wavenumber (cm⁻¹) | Assignment |

| Attenuated Total Reflectance (ATR) | ~3321 | N-H stretch |

| ~3015 | C-H stretch | |

| ~1741 | C=O stretch (ester) | |

| ~1721 | C=O stretch (carboxylic acid) | |

| ~1534 | N-H bend (amide II) | |

| ~1268, 1222, 1066 | C-O stretch |

Mass Spectrometry (MS)

| Technique | Ionization Mode | m/z | Assignment |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI+) | 223.0568 | [M+H]⁺ |

| 245.0387 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural characterization of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.8% D)

-

5 mm NMR tubes

-

Volumetric glassware and pipettes

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Setup:

-

The NMR spectrometer should be tuned and the magnetic field shimmed using the sample to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used for ¹H NMR acquisition.

-

Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (typically 8-16) are co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed for ¹³C NMR.

-

Typical parameters include a 30-45° pulse width, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds.

-

A significantly larger number of scans is required compared to ¹H NMR, often several thousand, to obtain a good quality spectrum.

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Spectra are phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

-

Signal integration is performed on the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in this compound.

Method: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy. [1][2][3] Materials:

-

This compound (solid)

-

FTIR spectrometer equipped with a diamond ATR accessory

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Measurement: A background spectrum of the clean, empty ATR crystal is recorded to correct for atmospheric and instrumental absorptions. [4]2. Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure firm and uniform contact between the solid sample and the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, the sample is removed, and the ATR crystal is cleaned thoroughly with a lint-free wipe soaked in isopropanol or ethanol.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule for elemental composition confirmation.

Method: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).

Materials:

-

This compound

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid (optional)

-

Sample vials

Procedure:

-

Sample Preparation:

-

A stock solution of the sample is prepared at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

-

This stock solution is then diluted with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. [5] * The sample solution must be free of any particulate matter.

-

-

Instrumental Analysis:

-

The analysis is performed on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

The instrument is calibrated prior to analysis to ensure high mass accuracy.

-

The sample is introduced into the ESI source via direct infusion or through an LC system.

-

Data is acquired in positive ion mode over a suitable m/z range.

-

-

Data Analysis:

-

The acquired spectrum is analyzed to identify the monoisotopic peak of the protonated molecule ([M+H]⁺) and any other adducts.

-

The measured accurate mass is used to determine the elemental composition using the instrument's software, which should match the theoretical composition with an error of less than 5 ppm.

-

Logical Workflow and Visualization

The following diagram outlines the logical workflow for the spectroscopic characterization of this compound.

Caption: Logical workflow for spectroscopic analysis and structure verification.

References

An In-depth Technical Guide to 2,2-Bis((methoxycarbonyl)amino)acetic acid (CAS: 110599-27-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis((methoxycarbonyl)amino)acetic acid, with the CAS number 110599-27-4, is a geminal di-N-acylated amino acid derivative. Its unique structure, featuring two methoxycarbonylamino groups attached to the alpha-carbon of an acetic acid backbone, makes it a subject of interest in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on its properties, potential synthesis, and applications, with a focus on data relevant to researchers and professionals in the field of drug development. While this compound is commercially available, detailed experimental data in the public domain is limited. This guide consolidates the known information and provides context based on related chemical structures and reactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 110599-27-4 | |

| Molecular Formula | C₆H₁₀N₂O₆ | |

| Molecular Weight | 206.16 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Spectroscopic Data

To date, public databases and peer-reviewed literature do not contain experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple. The methoxy groups would likely appear as a singlet, and the N-H protons as a broad singlet. The alpha-proton, being a methine group, would also be a singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate groups, the alpha-carbon, and the methoxy carbons.

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretching of the amide groups, C=O stretching of the carboxylic acid and carbamate groups, and C-N stretching.

Predicted Mass Spectrum

The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of N-acylated amino acids, likely involving losses of the methoxycarbonyl and carboxylic acid moieties.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor would be 2,2-diaminoacetic acid, which could then be acylated.

A potential synthetic pathway is visualized in the following diagram:

General Experimental Protocol for N-Acylation of Amino Acids

The following is a generalized protocol for the N-acylation of an amino acid, which could be adapted for the synthesis of the target molecule.

-

Dissolution: The starting amino acid (e.g., 2,2-diaminoacetic acid) is dissolved in a suitable solvent, often an aqueous alkaline solution to deprotonate the amino groups and enhance their nucleophilicity.

-

Acylation: The acylating agent (e.g., methyl chloroformate) is added portion-wise to the reaction mixture, typically at a reduced temperature to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is acidified to protonate the carboxylic acid group and precipitate the product.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent system.

Applications in Research and Drug Development

As an intermediate, this compound holds potential in various areas of chemical and pharmaceutical research.[1] Its bifunctional nature, with two protected amino groups and a carboxylic acid, makes it a candidate for use in the synthesis of more complex molecules.

Potential as a Building Block

The structure of this compound suggests its utility as a building block in combinatorial chemistry and peptide synthesis. The protected amino groups can be selectively deprotected to allow for the stepwise addition of other molecular fragments.

Role in Agrochemical and Pharmaceutical Synthesis

It has been noted that this compound serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of herbicides and plant growth regulators.[1] The presence of carbamate functionalities is common in many biologically active molecules.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. However, the broader class of N-acylated amino acids and geminal diamine-containing molecules have been shown to possess diverse biological activities. Research into these related compounds may provide insights into the potential biological roles of the title compound.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound.

References

"2,2-Bis((methoxycarbonyl)amino)acetic acid" molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis((methoxycarbonyl)amino)acetic acid is a unique dicarbamate derivative of the simplest α-amino acid, glycine. Its structure features two methoxycarbonyl groups attached to the nitrogen atoms of a 2,2-diaminoacetic acid backbone. This configuration imparts specific chemical properties that make it a molecule of interest in various scientific domains, including synthetic organic chemistry and as a building block for more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, IUPAC name, and, where available, its physicochemical properties and synthetic considerations.

Molecular Structure and IUPAC Name

The definitive molecular structure and IUPAC name are fundamental for the unambiguous identification of this compound.

Molecular Structure:

The structure consists of a central alpha-carbon atom bonded to a carboxylic acid group, a hydrogen atom, and two amino groups. Each amino group is further substituted with a methoxycarbonyl group (-COOCH₃).

Chemical Formula: C₆H₁₀N₂O₆

Molecular Weight: 206.15 g/mol

CAS Number: 110599-27-4

IUPAC Name: this compound

Physicochemical Properties

A summary of the computed and, where available, experimental physicochemical data for this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₆ | - |

| Molecular Weight | 206.15 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 110599-27-4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 127 Ų | Computed |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

| pKa | Not Available | - |

Experimental Protocols

Conceptual Synthetic Pathway:

A potential synthesis could involve the protection of the amino groups of 2,2-diaminoacetic acid with methyl chloroformate. The general workflow for such a synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Dissolution: 2,2-diaminoacetic acid is dissolved in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the amino groups and the carboxylic acid.

-

Acylation: The solution is cooled in an ice bath, and methyl chloroformate (2 equivalents) is added dropwise with vigorous stirring. The reaction is a Schotten-Baumann type acylation where the nucleophilic amino groups attack the electrophilic carbonyl carbon of the methyl chloroformate.

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete conversion of the starting material.

-

Work-up: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylic acid group of the product.

-

Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product could then be purified by recrystallization from a suitable solvent system or by column chromatography.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. Below are the expected characteristic signals based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A singlet for the methoxy protons (-OCH₃) is expected around 3.7 ppm.

-

A singlet for the α-proton (-CH) is anticipated, with its chemical shift influenced by the adjacent electron-withdrawing groups.

-

A broad singlet for the carboxylic acid proton (-COOH) would likely appear downfield (>10 ppm), and its presence could be confirmed by D₂O exchange.

-

A signal for the amide protons (-NH) would also be present, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

A signal for the carbonyl carbons of the methoxycarbonyl groups (~155-165 ppm).

-

A signal for the α-carbon.

-

A signal for the methoxy carbons (~50-60 ppm).

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

N-H stretching vibrations from the amide groups (~3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

Strong C=O stretching vibrations from the urethane groups (~1690-1740 cm⁻¹).

-

C-O stretching vibrations.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

-

Fragmentation patterns would likely involve the loss of methoxy groups, carbon dioxide, and other characteristic fragments.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is not typically involved in biological signaling pathways itself. Its utility lies in its potential incorporation into larger molecules, such as peptidomimetics or other complex organic structures, which may then be designed to interact with biological targets. The logical relationship of its use in synthesis is depicted in the workflow diagram above.

Conclusion

This compound is a well-defined chemical entity with potential applications as a specialized building block in organic synthesis. While detailed experimental data on its properties and synthesis are scarce in the public domain, its structure allows for predictable chemical behavior and the design of logical synthetic routes. Further research into this compound would be beneficial to fully elucidate its properties and explore its potential in the development of novel molecules for various scientific applications.

Technical Guide: Stability and Reactivity of 2,2-Bis((methoxycarbonyl)amino)acetic acid

Reference Code: TGW-20251225-87

Status: Version 1.0

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed theoretical overview of the stability and reactivity of 2,2-Bis((methoxycarbonyl)amino)acetic acid based on fundamental chemical principles and data from analogous structures. As of the date of this publication, specific experimental data for this compound (CAS RN: 110599-27-4) is not extensively available in peer-reviewed literature. The experimental protocols described herein are proposed methodologies and should be adapted and validated as necessary.

Introduction

This compound is a unique gem-dicarbamate derivative of glycine. Its structure, featuring two carbamate functionalities and a carboxylic acid on a single carbon atom, suggests a complex interplay of stability and reactivity. This guide aims to provide a comprehensive analysis of its predicted chemical behavior, offering insights for its handling, storage, and potential applications in drug development and organic synthesis. The presence of multiple functional groups—carbamates, which are known prodrug linkers, and a carboxylic acid—makes this molecule a subject of interest for chemical and pharmaceutical research.

Molecular Structure and Physicochemical Properties

The core structure of this compound is presented below. The geminal arrangement of two electron-withdrawing carbamate groups is expected to significantly influence the acidity of the carboxylic acid proton and the stability of the molecule.

An In-depth Technical Guide on 2,2-Bis((methoxycarbonyl)amino)acetic Acid: A Diaminoacetic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Bis((methoxycarbonyl)amino)acetic acid is a derivative of diaminoacetic acid, a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, and potential applications. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide valuable insights for researchers. The document details a robust synthetic methodology, presents comparative quantitative data, and illustrates key processes through diagrams to facilitate understanding and further research in this area.

Introduction

Diaminoacetic acid and its derivatives are geminal diamines that serve as versatile building blocks in organic synthesis. The presence of two nitrogen atoms on the same carbon atom, along with a carboxylic acid moiety, provides a unique scaffold for the development of novel pharmaceuticals and functional materials. This compound, with its protected amino groups, represents a stable and synthetically accessible member of this class, making it a compound of interest for further chemical exploration.

The core structure of diaminoacetic acid derivatives offers several points for diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These characteristics are critical in drug design and development, where precise molecular interactions with biological targets are paramount.

Synthesis of Diaminoacetic Acid Derivatives

The primary synthetic route to 2,2-diaminoacetic acid derivatives involves the acid-catalyzed condensation of glyoxylic acid with amides or related nitrogen nucleophiles. This method is efficient and adaptable to a variety of starting materials.

General Experimental Protocol for Acid-Catalyzed Condensation

The following protocol is a generalized procedure based on the synthesis of analogous diaminoacetic acid derivatives.[1][2][3]

Materials:

-

Glyoxylic acid monohydrate

-

Carboxamide (e.g., methyl carbamate for the synthesis of the title compound)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or elemental iodine)[1]

-

Toluene (or other suitable azeotroping solvent)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

A mixture of glyoxylic acid monohydrate (1.0 eq), the corresponding carboxamide (2.0 eq), and the acid catalyst (0.05-0.1 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.[1][3]

-

The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored via the Dean-Stark trap.[1]

-

The reaction is typically allowed to proceed for several hours until the starting materials are consumed, as monitored by a suitable technique (e.g., TLC or NMR spectroscopy).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold toluene or diethyl ether), and dried under vacuum to afford the desired diaminoacetic acid derivative.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Data Presentation: Synthesis of Analogous Diaminoacetic Acid Derivatives

| Compound | Carboxamide | Catalyst | Time (h) | Yield (%) |

| 2a | Acetamide | PTSA | 6 | 61 |

| 2b | Propionamide | PTSA | 6 | 68 |

| 2c | Isobutyramide | PTSA | 6 | 65 |

| 2d | Pivalamide | PTSA | 6 | 63 |

| 2e | Mesyl amide | PTSA | 6 | 0 |

| 2f | Benzamide | PTSA | 6 | 73 |

| 2g | 4-Methylbenzamide | PTSA | 6 | 74 |

| 2h | 4-Methoxybenzamide | PTSA | 6 | 68 |

| 2i | 4-Chlorobenzamide | PTSA | 6 | 73 |

Data extracted from Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega.[1]

Characterization

Detailed characterization data for this compound is not available in the public domain. However, for analogous compounds, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl) and N-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Potential Applications in Drug Development

Diaminoacetic acid derivatives are recognized for their potential as scaffolds in drug discovery. The ability to introduce diverse substituents allows for the creation of libraries of compounds for screening against various biological targets. While no specific biological activity has been reported for this compound, its structural features suggest potential applications as:

-

Peptidomimetics: The diaminoacetic acid core can be incorporated into peptide sequences to introduce conformational constraints or to mimic a peptide bond, potentially leading to enhanced stability and biological activity.

-

Building Blocks for Heterocyclic Synthesis: The functional groups on the diaminoacetic acid scaffold can be utilized to construct complex heterocyclic systems, which are prevalent in many approved drugs.

-

Chelating Agents: The presence of multiple heteroatoms (nitrogen and oxygen) suggests that these compounds could act as ligands for metal ions, with potential applications in chelation therapy or as diagnostic agents.

Visualizations

General Structure of Diaminoacetic Acid Derivatives

Caption: General chemical structure of 2,2-diaminoacetic acid derivatives.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of diaminoacetic acid derivatives.

Conclusion

This compound is a structurally intriguing diaminoacetic acid derivative with untapped potential. While specific research on this particular molecule is sparse, the established synthetic methodologies for this class of compounds provide a clear path for its preparation and future investigation. The versatility of the diaminoacetic acid scaffold suggests that the title compound and its analogues could be valuable tools in the development of new therapeutic agents and advanced materials. This guide provides a foundational resource for researchers to build upon, encouraging further exploration into the synthesis, characterization, and application of this promising class of molecules.

References

The Versatile Core: A Technical Guide to the Research Applications of Protected Diaminoacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and burgeoning research applications of protected diaminoacetic acids. These unique geminal diamino compounds serve as versatile building blocks in a multitude of scientific disciplines, from peptide synthesis and medicinal chemistry to materials science. This document provides a comprehensive overview of their core applications, detailed experimental protocols, and quantitative data to support further research and development.

Introduction to Protected Diaminoacetic Acids

Diaminoacetic acid, the simplest α,α-diamino acid, possesses two amino groups attached to the same carbon atom. This geminal diamine structure imparts unique chemical properties that are increasingly being exploited in synthetic chemistry. To be effectively utilized as building blocks, the nucleophilic amino groups are typically protected with standard protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). These protected diaminoacetic acids offer a stable and versatile platform for chemical elaboration.

The primary advantages of using protected diaminoacetic acids in research include:

-

Introduction of a Glyoxylyl Equivalent: N,N'-diprotected diaminoacetic acid can serve as a stable precursor to a glyoxylyl group, a highly reactive α-ketoaldehyde moiety, which is valuable in bioconjugation and peptide modification.

-

Scaffold for Peptidomimetics: The gem-diamino core provides a unique scaffold for the design of peptidomimetics with altered conformational properties and enhanced resistance to proteolytic degradation.

-

Monomers for Novel Polymers: The difunctional nature of diaminoacetic acid derivatives allows for their use as monomers in the synthesis of novel polyamides and other polymers with unique properties.

-

Precursors for Heterocyclic Compounds: These compounds are valuable starting materials for the synthesis of complex polyheterocyclic cage compounds, which are of interest in materials science and energetic materials research.

Synthesis of Protected Diaminoacetic Acids

The synthesis of N,N'-diprotected diaminoacetic acids is a critical first step for their application in further research. Below are detailed protocols for the preparation of both Fmoc- and Boc-protected diaminoacetic acid.

Synthesis of N,N'-bis(Fmoc)-diaminoacetic acid

This protocol describes a common method for the synthesis of N,N'-bis(9-fluorenylmethyloxycarbonyl)-diaminoacetic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Addition of Reagents: Add sodium carbonate (3 equivalents) to the solution and stir until fully dissolved. In a separate flask, dissolve Fmoc-Cl (2.2 equivalents) in dioxane.

-

Reaction: Slowly add the Fmoc-Cl solution to the glyoxylic acid solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Reactant | Equivalents | Molecular Weight ( g/mol ) |

| Glyoxylic acid monohydrate | 1.0 | 92.06 |

| Sodium Carbonate | 3.0 | 105.99 |

| Fmoc-Cl | 2.2 | 258.70 |

Typical Yields: 60-70%

Synthesis of N,N'-bis(Boc)-diaminoacetic acid

This protocol outlines the synthesis of N,N'-bis(tert-butoxycarbonyl)-diaminoacetic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve glyoxylic acid monohydrate (1 equivalent) in a mixture of tert-butanol and water (2:1).

-

Addition of Reagents: Add triethylamine (3 equivalents) to the solution. Add di-tert-butyl dicarbonate (Boc)₂O (2.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Acidify the remaining aqueous solution to pH 3 with 1 M HCl.

-

Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product is typically purified by crystallization.

| Reactant | Equivalents | Molecular Weight ( g/mol ) |

| Glyoxylic acid monohydrate | 1.0 | 92.06 |

| Triethylamine | 3.0 | 101.19 |

| (Boc)₂O | 2.5 | 218.25 |

Typical Yields: 55-65%

Research Applications

Peptide Synthesis and Modification

A significant application of protected diaminoacetic acids is in solid-phase peptide synthesis (SPPS), where they serve as a masked glyoxylic acid equivalent. The incorporation of a protected diaminoacetic acid residue into a peptide sequence allows for the subsequent unmasking of the gem-diamino group to a reactive glyoxylyl group for site-specific ligation or modification.

Experimental Protocol for Incorporation into SPPS:

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Coupling of Protected Diaminoacetic Acid:

-

Pre-activate N,N'-bis(Fmoc)-diaminoacetic acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Chain Elongation: Repeat the deprotection and coupling steps to elongate the peptide chain.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Unmasking to Glyoxylyl Peptide: The cleaved peptide containing the diaminoacetyl residue can be treated with a base such as DBU to unmask the glyoxylyl group.[1]

Peptidomimetics and Drug Discovery

Protected diaminoacetic acids are valuable scaffolds for the development of peptidomimetics. By replacing a standard α-amino acid with a gem-diamino acid derivative, researchers can introduce significant conformational changes and improve the metabolic stability of peptides. This is a crucial strategy in drug discovery to enhance the therapeutic potential of peptide-based drugs. While specific quantitative biological activity data for a wide range of diaminoacetic acid-based peptidomimetics is still emerging, the structural novelty they offer makes them a compelling area of investigation for developing new therapeutic agents.

Synthesis of Polyheterocyclic Cage Compounds

Derivatives of diaminoacetic acid serve as key precursors for the synthesis of complex polyheterocyclic cage compounds. These intricate molecular architectures are of interest for their potential applications in high-energy materials. The synthesis typically involves the acid-catalyzed condensation of a diaminoacetic acid derivative with other building blocks to form the polycyclic framework.[2][3][4]

Table 1: Yields of Diaminoacetic Acid Derivatives from Acid-Catalyzed Condensation [2][3][4]

| Amide | Carbonyl Compound | Catalyst | Solvent | Yield (%) |

| Acetamide | Glyoxylic Acid | None | Toluene | 65 |

| Propionamide | Glyoxylic Acid | None | Toluene | 72 |

| Isobutyramide | Ethyl Glyoxylate | PTSA | Toluene | 85 |

| Mesyl Amide | Ethyl Glyoxylate | Iodine | Toluene | 92 |

PTSA: p-toluenesulfonic acid

Conclusion

Protected diaminoacetic acids are emerging as a powerful and versatile class of building blocks in chemical synthesis. Their unique geminal diamine structure opens up new avenues for the creation of complex molecules with tailored properties. From enabling novel peptide modification strategies to serving as precursors for advanced materials, the research applications of protected diaminoacetic acids are continually expanding. The detailed protocols and data presented in this guide are intended to facilitate further exploration and innovation in this exciting field. As more researchers delve into the potential of these compounds, we can anticipate the development of novel therapeutics, advanced materials, and innovative chemical methodologies.

References

An In-depth Technical Guide to 2,2-Bis((methoxycarbonyl)amino)acetic Acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-bis((methoxycarbonyl)amino)acetic acid, a unique gem-diamino acid derivative, and its potential as a versatile precursor in modern organic synthesis. While direct literature on its specific applications is emerging, this document extrapolates from the known chemistry of analogous N,N'-diacylaminals and related gem-diamino compounds to present its synthetic utility.

Introduction: Unveiling a Promising Synthetic Building Block

This compound, also known as bis[(methoxycarbonyl)amino]acetic acid, is a stable, crystalline solid with the chemical formula C₆H₁₀N₂O₆. Structurally, it is a derivative of glycine where the alpha-carbon is substituted with two methoxycarbonylamino groups. This unique arrangement classifies it as an N,N'-diacylaminal of glyoxylic acid, rendering it a promising yet underexplored precursor for various synthetic transformations. Its functional groups offer multiple reaction sites, making it a potentially valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

The core reactivity of this molecule is expected to revolve around its ability to act as a stable precursor to highly reactive N-acyliminium ion intermediates. This property opens avenues for its application in the construction of complex nitrogen-containing molecules, including novel amino acids, heterocycles, and peptidomimetics.

Synthesis of 2,2-Bis((alkoxycarbonyl)amino)acetic Acid Derivatives

The primary route for synthesizing 2,2-bis((alkoxycarbonyl)amino)acetic acid and its analogs involves the acid-catalyzed condensation of a glyoxylate with two equivalents of a carbamate. This reaction can be performed using either glyoxylic acid or its esters.

A general synthetic workflow is depicted below:

The following protocol for a related analogue is adapted from the work of Shutov et al. (2021) and can be modified for the synthesis of the title compound using methyl carbamate.

Materials:

-

Ethyl glyoxylate (1.0 eq)

-

Isobutyramide (2.0 eq)

-

p-Toluenesulfonic acid (PTSA) (1.5 wt %)

-

Toluene

Procedure:

-

A mixture of ethyl glyoxylate, isobutyramide, and PTSA in toluene is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield ethyl 2,2-bis((isobutyrylamino))acetate.

Quantitative Data from Analogue Synthesis

The synthesis of various diaminoacetic acid derivatives has been explored, with yields depending on the nature of the amide and the catalyst used.[1] The following table summarizes representative data for the synthesis of related compounds.

| Glyoxylate Source | Amide | Catalyst | Solvent | Yield (%) | Reference |

| Ethyl Glyoxylate | Isobutyramide | PTSA | Toluene | 85 | [1] |

| Glyoxylic Acid | Acetamide | None | Toluene | 60 | [1] |

| Ethyl Glyoxylate | Propionamide | PTSA | Toluene | 82 | [1] |

| Glyoxylic Acid | Methanesulfonamide | I₂ | Toluene | 75 | [1] |

Potential Applications in Organic Synthesis

Based on the chemistry of related N,N'-diacylaminals and gem-diamino compounds, this compound can be envisioned as a precursor in several key synthetic transformations.

Under Lewis or Brønsted acid catalysis, this compound can eliminate one of the methoxycarbonylamino groups to form a highly electrophilic N-acyliminium ion. This intermediate can then be trapped by a variety of nucleophiles to afford α-substituted glycine derivatives.

This pathway allows for the introduction of a wide range of substituents at the α-position, making it a valuable tool for the synthesis of unnatural amino acids.

The dually functionalized nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems. For instance, condensation reactions with 1,2- or 1,3-dinucleophiles could provide access to five- or six-membered nitrogen-containing heterocycles, respectively. The carboxylic acid moiety can also participate in intramolecular cyclization reactions.

The in situ generation of an N-acyliminium ion from this compound makes it a suitable candidate for multicomponent reactions (MCRs). By combining the precursor, a suitable nucleophile, and a third reactive partner, complex molecular scaffolds can be constructed in a single synthetic operation, enhancing synthetic efficiency.

Conclusion

This compound represents a promising, yet largely untapped, resource for synthetic chemists. Its straightforward synthesis and its potential to serve as a stable precursor for reactive N-acyliminium ions position it as a valuable building block for the construction of diverse and complex organic molecules. Further exploration into the reactivity and applications of this compound is warranted and is expected to unveil novel synthetic methodologies for the preparation of high-value compounds for the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Bis((methoxycarbonyl)amino)acetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a key strategy in modern drug discovery and development. These unique building blocks can enhance proteolytic stability, modulate biological activity, and introduce novel structural constraints. 2,2-Bis((methoxycarbonyl)amino)acetic acid is a geminal di-protected amino acid derivative that offers a unique scaffold for creating peptidomimetics and other complex molecules. Its structure, featuring two methoxycarbonylamino groups on the alpha-carbon, allows for controlled and stepwise chemical modifications, making it a valuable tool in synthetic chemistry.[1]

These application notes provide a comprehensive guide to the potential use of this compound in solid-phase peptide synthesis (SPPS), drawing upon established methodologies for other non-canonical and sterically hindered amino acids.[2][3] While specific literature on the direct use of this compound in SPPS is not extensively available, the following protocols are based on well-established principles and are intended to serve as a detailed starting point for researchers.

Key Applications

-

Synthesis of Peptidomimetics: The unique geminal-diamino structure can be used to create novel peptide backbone modifications, potentially leading to compounds with altered secondary structures and biological functions.[4][5]

-

Introduction of a Branching Point: Following deprotection, the two amino groups can serve as points for the divergent synthesis of branched peptides or for the attachment of other moieties.

-

Development of Novel Linkers: In the context of technologies like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), this molecule could be explored as a novel linker component, offering specific conformational properties.

Data Presentation

Due to the limited specific data for this compound in peptide synthesis, the following table provides an illustrative comparison of common coupling reagents used for sterically hindered or structurally unique amino acids. This data is generalized from typical outcomes in SPPS and should be used as a guideline for reagent selection.

| Coupling Reagent | Class | Relative Efficiency for Hindered Amino Acids | Key Considerations |

| HATU | Aminium/Uronium Salt | Very High | Highly effective for hindered couplings; may require careful control of stoichiometry to avoid side reactions. |

| HCTU | Aminium/Uronium Salt | High | A cost-effective alternative to HATU with similar reactivity. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Standard and economical choice, but may be less effective for challenging couplings.[2] |

| COMU | Phosphonium Salt | Very High | Excellent for difficult couplings with low racemization. |

Experimental Protocols

The following protocols are adapted for the manual incorporation of a generic Fmoc-protected non-canonical amino acid, such as a derivative of this compound, using Fmoc-based solid-phase peptide synthesis (SPPS).

1. Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Materials: Rink Amide resin (or other suitable resin), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Place the desired amount of resin in a fritted syringe or a dedicated peptide synthesis vessel.

-

Add DMF to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.

-

Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).[2]

-

2. Fmoc Deprotection

-

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Materials: 20% (v/v) piperidine in DMF.

-

Procedure:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.[2]

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).[3]

-

3. Coupling of the Protected this compound Derivative

-

Objective: To couple the protected amino acid to the deprotected N-terminus of the peptide chain on the resin.

-

Materials: Fmoc-protected this compound derivative (3 equivalents), HATU (2.9 equivalents), N,N-Diisopropylethylamine (DIPEA) (6 equivalents), DMF.

-

Procedure:

-

In a separate vial, dissolve the Fmoc-protected this compound derivative and HATU in DMF.

-

Add DIPEA to the solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.[2]

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, a longer coupling time or double coupling may be necessary.[3]

-

Monitor the reaction completion using the Kaiser test (a negative test, indicated by the beads remaining colorless or yellow, signifies a complete reaction).

-

Wash the resin with DMF (3 x 5 mL per gram of resin).

-

4. Capping of Unreacted Amines (Optional but Recommended)

-

Objective: To block any unreacted amino groups to prevent the formation of deletion sequences.

-

Materials: Acetic anhydride, DIPEA, DMF.

-

Procedure:

-

Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (3 x 10 mL).[3]

-

5. Cleavage and Deprotection

-

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

-

Materials: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, cold diethyl ether.

-

Procedure:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.

-

Prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2]

-

Add the cleavage cocktail to the dry peptide-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

6. Purification and Analysis

-

Objective: To purify and verify the synthesized peptide.

-

Procedure:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

-

Visualizations

Caption: General workflow for solid-phase peptide synthesis (SPPS).

References

- 1. 110599-27-4(this compound) | Kuujia.com [kuujia.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,2-Bis((methoxycarbonyl)amino)acetic Acid as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis((methoxycarbonyl)amino)acetic acid is a unique trifunctional building block with potential applications in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a central carbon atom bearing a carboxylic acid and two methoxycarbonyl-protected amino groups, offers multiple reactive sites for cyclization reactions. This document provides detailed application notes and hypothetical protocols for the utilization of this compound in the synthesis of substituted barbiturates and hydantoins, which are important scaffolds in medicinal chemistry. While direct literature precedents for these specific transformations are limited, the proposed synthetic routes are based on well-established chemical principles for analogous malonamides and amino acids.

Synthesis of 5,5-Bis((methoxycarbonyl)amino)barbituric Acid

Barbiturates are a class of heterocyclic compounds based on a pyrimidine-2,4,6-trione core. They have been widely studied for their central nervous system depressant properties. The classical synthesis of barbiturates involves the condensation of a malonic acid derivative with urea. In this proposed application, this compound can serve as the malonic acid component to generate a highly functionalized barbiturate.

Proposed Reaction Pathway:

The synthesis of 5,5-Bis((methoxycarbonyl)amino)barbituric acid from this compound and urea is proposed to proceed via a condensation reaction, likely catalyzed by a base such as sodium ethoxide. The reaction involves the formation of amide bonds between the urea nitrogens and the carboxylic acid and the in-situ formed ester of the starting material, followed by cyclization.

Caption: Proposed synthesis of a barbiturate derivative.

Experimental Protocol:

Materials:

-

This compound

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated and dilute)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol (100 mL). Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol with stirring until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (23.8 g, 0.1 mol) followed by urea (6.0 g, 0.1 mol).

-

Condensation: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in water (100 mL) and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid until the pH is approximately 2-3. A white precipitate should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure 5,5-Bis((methoxycarbonyl)amino)barbituric acid.

Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Theoretical Yield | 28.9 g |

| Expected Yield | 70-80% |

| Melting Point | >200 °C (with decomposition) |

| Purity (by HPLC) | >95% after recrystallization |

Synthesis of a Hydantoin Derivative

Hydantoins are another important class of five-membered heterocyclic compounds with a wide range of biological activities. The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization. The amino acid functionality in this compound could potentially be exploited for the synthesis of a novel hydantoin derivative.

Proposed Reaction Pathway:

The synthesis would involve the initial formation of a ureido intermediate by the reaction of the amino groups with an isocyanate (generated in situ or used directly), followed by an intramolecular cyclization to form the hydantoin ring.

Caption: Workflow for hydantoin synthesis.

Experimental Protocol:

Materials:

-

This compound

-

Potassium isocyanate

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Ureido Intermediate Formation: Dissolve this compound (23.8 g, 0.1 mol) in water (100 mL). Add a solution of potassium isocyanate (16.2 g, 0.2 mol) in water (50 mL) dropwise with stirring at room temperature. Stir the reaction mixture for 2-3 hours.

-

Cyclization: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture at 80-90 °C for 4-6 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The hydantoin derivative is expected to precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Theoretical Yield | 26.1 g |

| Expected Yield | 60-70% |

| Melting Point | >220 °C |

| Purity (by HPLC) | >95% after recrystallization |

Safety Precautions

-

All experiments should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care.

-

Concentrated acids are corrosive and should be handled with appropriate caution.

Conclusion

This compound presents itself as a promising and versatile starting material for the synthesis of complex heterocyclic scaffolds. The protocols outlined above, though hypothetical, are based on robust and well-documented synthetic methodologies. Researchers are encouraged to adapt and optimize these procedures to explore the full potential of this unique building block in the development of novel bioactive molecules. Further experimental validation is required to confirm the feasibility and efficiency of these proposed synthetic routes.

Application Notes and Protocols for Coupling Reactions Involving 2,2-Bis((methoxycarbonyl)amino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on specific coupling reactions involving "2,2-Bis((methoxycarbonyl)amino)acetic acid" (CAS No. 110599-27-4) is limited. The following application notes and protocols are based on the general principles of organic chemistry and the known reactivity of its functional groups, drawing parallels from structurally similar compounds. The experimental details and quantitative data provided are illustrative and should be adapted and optimized for specific research applications.

Introduction

This compound is a unique difunctionalized building block. Its structure, featuring a central carboxylic acid flanked by two methoxycarbonyl-protected amino groups, makes it a valuable intermediate in the synthesis of a variety of complex organic molecules. This compound is particularly noted for its potential application as a key intermediate in the preparation of agrochemicals and pharmaceuticals, such as herbicides and plant growth regulators[1]. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the construction of novel molecular architectures.

Chemical Structure:

Key Applications

Based on its structure, "this compound" can be envisioned as a versatile scaffold in several areas of chemical synthesis:

-

Peptide Modification and Synthesis of Peptidomimetics: The gem-diamino acetic acid core can be incorporated into peptide chains to introduce unique conformational constraints or to act as a mimic of natural amino acid residues.

-

Agrochemical Synthesis: Its role as an intermediate in the synthesis of herbicides and plant growth regulators suggests its utility in creating novel bioactive compounds for agriculture[1].

-

Pharmaceutical and Drug Development: The ability to undergo various coupling reactions makes it a suitable starting material for the synthesis of complex molecules with potential therapeutic applications.

-

Combinatorial Chemistry and Library Synthesis: The difunctional nature of the molecule allows for the generation of diverse libraries of compounds for high-throughput screening.

Quantitative Data Summary (Illustrative)

Due to the lack of specific published data, the following table presents hypothetical yet plausible quantitative data for a representative amide coupling reaction of "this compound" with a generic primary amine (R-NH2) using a common coupling agent. This data is for illustrative purposes to guide experimental design.

| Entry | Coupling Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | HATU | DIPEA | DMF | 2 | 25 | 85 | >95 |

| 2 | HBTU | DIPEA | DMF | 4 | 25 | 82 | >95 |

| 3 | EDC/HOBt | NMM | DCM | 12 | 25 | 75 | >90 |

| 4 | T3P | Pyridine | EtOAc | 6 | 50 | 78 | >92 |

Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU: (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), EDC: (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), HOBt: (Hydroxybenzotriazole), T3P: (Propylphosphonic Anhydride), DIPEA: (N,N-Diisopropylethylamine), NMM: (N-Methylmorpholine), DMF: (Dimethylformamide), DCM: (Dichloromethane), EtOAc: (Ethyl acetate).

Experimental Protocols

The following are detailed, generalized protocols for key coupling reactions involving "this compound". Note: These protocols are starting points and require optimization for specific substrates and scales.

General Protocol for Amide Bond Formation using HATU

This protocol describes a standard procedure for the coupling of the carboxylic acid group of "this compound" with a primary or secondary amine.

Materials:

-

This compound

-

Amine (R-NH2)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

-

Stir the solution at room temperature for 10 minutes.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Esterification via Fischer-Speier Esterification

This protocol outlines the esterification of the carboxylic acid group.

Materials:

-

This compound

-

Alcohol (R-OH, e.g., methanol or ethanol)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acid with solid sodium bicarbonate.

-

Remove the excess alcohol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude ester, which can be further purified by chromatography if necessary.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of "this compound" as a versatile building block leading to various potential applications.

Caption: Potential Synthetic Pathways and Applications

Experimental Workflow

This diagram outlines a general experimental workflow for a typical coupling reaction followed by purification and analysis.

Caption: General Experimental Workflow

References

Application Notes and Protocols: Synthesis of Polyheterocyclic Cage Molecules Using N,N-Disubstituted Diaminoacetic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyheterocyclic cage molecules represent a class of compounds with significant potential in medicinal chemistry and materials science.[1] Their rigid, three-dimensional structures can offer improved stability and unique pharmacokinetic properties compared to conventional flat aromatic rings, making them attractive scaffolds for drug development.[1][2] A promising and innovative strategy for synthesizing these complex structures involves the use of N,N-disubstituted diaminoacetic acid derivatives as key precursors.[3][4]

This methodology centers on an acid-catalyzed condensation reaction to form the diaminoacetic acid scaffold, followed by a critical transfunctionalization of a carboxyl group into an amino group, which then facilitates the final cyclization to create the cage structure.[3][4][5] This approach opens new avenues for creating diverse polyheterocyclic systems, including precursors for high-energy materials like cage nitramines.[3]

Synthetic Strategy and Workflow

The overall synthetic pathway begins with the condensation of various carboxamides with glyoxylic acid or its ethyl ester to produce N,N-disubstituted diaminoacetic acid derivatives.[3][5] The core of the strategy lies in the subsequent conversion of the carboxyl or ester group into a primary amino group through rearrangements like the Schmidt, Hofmann, or Curtius reactions.[3][4] This newly formed diamine intermediate is then poised for cyclization to yield the final polyheterocyclic cage molecule.

Quantitative Data Summary

The yield of N,N-disubstituted diaminoacetic acid derivatives is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following table summarizes yields obtained from the acid-catalyzed condensation of various amides with glyoxylic acid or ethyl glyoxylate in toluene at reflux for 6 hours.[3][4]

| Entry | Starting Amide | Reagent | Catalyst (wt %) | Yield (%) |

| 1 | Acetamide | Glyoxylic Acid | None | 61.0 |

| 2 | Propionamide | Glyoxylic Acid | None | 68.0 |

| 3 | Isobutyramide | Glyoxylic Acid | None | 65.0 |

| 4 | Pyvalamide | Glyoxylic Acid | None | 62.0 |

| 5 | Propionamide | Glyoxylic Acid | PTSA (0.05) | 71.4 |

| 6 | Pyvalamide | Glyoxylic Acid | I₂ (0.13) | 77.7 |

| 7 | Isobutyramide | Ethyl Glyoxylate | None | 73.0 |

| 8 | Propionamide | Ethyl Glyoxylate | None | 74.0 |

| 9 | Pyvalamide | Ethyl Glyoxylate | PTSA (0.11) | 78.2 |

| 10 | Mesyl Amide | Ethyl Glyoxylate | None | 74.0 |

Data adapted from ACS Omega 2022, 7, 1311–1317.[3][4] PTSA = p-toluenesulfonic acid.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of diaminoacetic acid derivatives, which are the foundational step for producing polyheterocyclic cages.[3]

General Protocol for Acid-Catalyzed Condensation

This procedure describes a general method for synthesizing N,N-disubstituted diaminoacetic acid derivatives via condensation in toluene.

Materials:

-

Carboxamide or sulfonamide

-

Glyoxylic acid monohydrate or Ethyl glyoxylate (50% solution in toluene)

-

Toluene

-

Catalyst (e.g., p-toluenesulfonic acid (PTSA) or Iodine (I₂))

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging the Flask: To the flask, add the starting amide, glyoxylic acid (or its ethyl ester), the chosen catalyst, and toluene as the solvent. The reactants are typically used in stoichiometric quantities.[3]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically run for 6 hours.[4][5] Water generated during the condensation is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.[3][4]

-

Workup: After the reaction period, cool the mixture to room temperature.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the isolated solid with a small amount of cold solvent (e.g., toluene or acetone) to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to a constant weight.

-

Characterization: Analyze the final product using standard techniques (e.g., NMR, IR, Elemental Analysis) to confirm its structure and purity.

Specific Protocol: Synthesis of Compound 2b

This protocol provides a specific example for the synthesis of an N,N-disubstituted diaminoacetic acid derivative from isobutyramide and ethyl glyoxylate, catalyzed by PTSA.[3]

Reactants:

-

Isobutyramide ((CH₃)₂CHCONH₂): 0.87 g

-

Ethyl glyoxylate

-

p-Toluenesulfonic acid (PTSA): 0.01 g

-

Toluene

Procedure:

-

Follow the general protocol outlined above.

-

Combine isobutyramide (0.87 g), ethyl glyoxylate, and PTSA (0.01 g) in toluene.

-

Heat the mixture to reflux for 5 hours, collecting water in the Dean-Stark trap.[3]

-

Cool the reaction, filter the resulting solid, wash, and dry.

-

The expected yield for this specific reaction is approximately 0.820 g.[3]

-

Characterize the product. Expected elemental analysis for C₆H₁₀N₂O₄ (174.15): C, 41.38%; H, 5.79%; N, 16.09%.[3]

References

- 1. Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Researchers Create 3D Ring Structures for Drug Use | Technology Networks [technologynetworks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Peptidomimetics using 2,2-Bis((methoxycarbonyl)amino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes